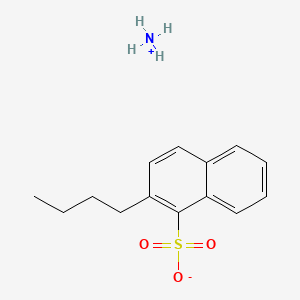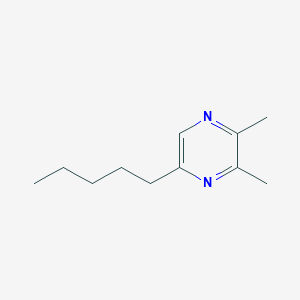![molecular formula C16H19NO B15345597 [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B15345597.png)
[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine is an organic compound with the molecular formula C16H19NO. It is characterized by a biphenyl group connected through an ether bond to an ethyl chain, which is further bonded to a dimethylamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine typically involves the reaction of biphenyl-4-ol with ethylene oxide to form 2-(biphenyl-4-yloxy)ethanol. This intermediate is then reacted with dimethylamine under suitable conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-yloxyacetaldehyde, while substitution reactions can produce various substituted amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of probes or as a ligand in biochemical assays .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the dimethylamine group can participate in hydrogen bonding or ionic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(Biphenyl-4-yloxy)ethyl]amine: Similar structure but lacks the dimethylamine group.
N1-(2-(Biphenyl-4-yloxy)ethyl)propane-1,3-diamine: Contains an additional amine group, which may alter its reactivity and applications.
Uniqueness
[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine is unique due to the presence of both the biphenyl and dimethylamine groups. This combination imparts specific chemical and biological properties that are not observed in similar compounds .
Eigenschaften
Molekularformel |
C16H19NO |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(4-phenylphenoxy)ethanamine |
InChI |
InChI=1S/C16H19NO/c1-17(2)12-13-18-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 |
InChI-Schlüssel |
BKKDTZAGLJXSDE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


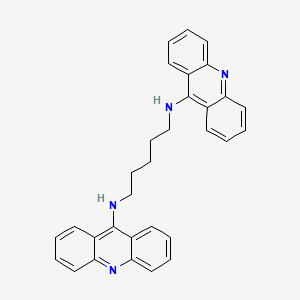
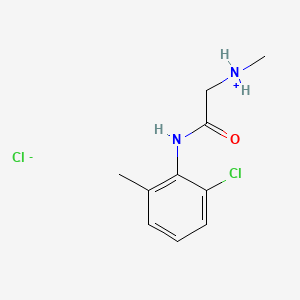
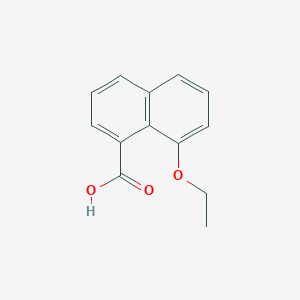

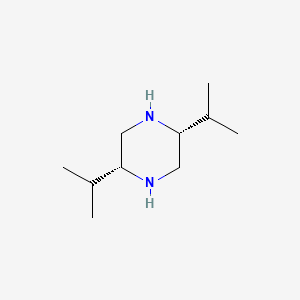
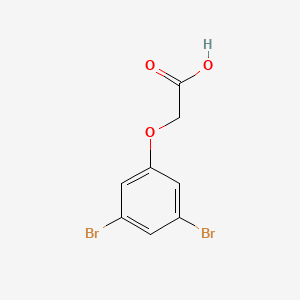
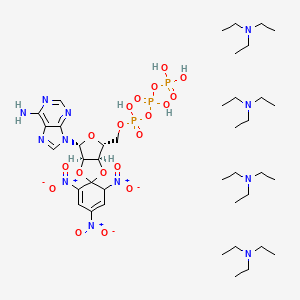
![N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide](/img/structure/B15345563.png)

![acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide](/img/structure/B15345569.png)

